PPARγ Binding Affinity: 12-Fold Higher Than Pioglitazone and Rosiglitazone in Docking Studies
Docking analysis using crystal structures of TZD-bound PPARγ revealed that lobeglitazone exhibits approximately 12-fold higher affinity for PPARγ compared to both rosiglitazone and pioglitazone [1]. This computational finding is supported by functional EC50 data: lobeglitazone activates PPARγ with an EC50 of 137.4 nM, whereas rosiglitazone and pioglitazone have reported EC50 values of 107.6 nM and 549.2 nM, respectively [2]. The enhanced binding is attributed to the p-methoxyphenoxy group of lobeglitazone, which makes additional hydrophobic contacts with the Ω-pocket of PPARγ not utilized by pioglitazone or rosiglitazone [1].
| Evidence Dimension | PPARγ binding affinity (relative) and activation potency (EC50) |
|---|---|
| Target Compound Data | ~12× higher affinity (docking); EC50 = 137.4 nM |
| Comparator Or Baseline | Pioglitazone (EC50 = 549.2 nM); Rosiglitazone (EC50 = 107.6 nM) |
| Quantified Difference | 12-fold higher affinity vs both comparators in docking; EC50 ratio: lobeglitazone/pioglitazone = 0.25 |
| Conditions | In silico docking using crystal structures (PDB); cellular transactivation assays |
Why This Matters
Higher target affinity enables a 30-fold lower clinical dose (0.5 mg vs 15 mg pioglitazone) while maintaining equivalent glycemic efficacy, reducing potential off-target effects related to drug load.
- [1] Lee, M. A., Tan, L., Yang, H., Im, Y. G., & Im, Y. J. (2017). Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs. Scientific Reports, 7(1), 16837. View Source
- [2] Bae, J., Park, T., Kim, H., Lee, M., & Cha, B. S. (2021). Lobeglitazone: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus. Diabetes & Metabolism Journal, 45(3), 326–336. View Source
